Spectroscopic Characterization of 7,8-Difluoroquinolin-3-amine: A Technical Guide
Spectroscopic Characterization of 7,8-Difluoroquinolin-3-amine: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 7,8-Difluoroquinolin-3-amine, a key intermediate in the development of advanced pharmaceutical agents. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a comprehensive understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's analytical profile.
Introduction: The Significance of 7,8-Difluoroquinolin-3-amine
7,8-Difluoroquinolin-3-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of fluorine atoms at the 7 and 8 positions of the quinoline ring system can profoundly influence the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity to biological targets, and membrane permeability. The amine group at the 3-position serves as a versatile synthetic handle for the introduction of diverse pharmacophores, making this molecule a valuable building block for the synthesis of novel therapeutic agents. An accurate and thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and as a foundation for the characterization of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 7,8-Difluoroquinolin-3-amine in solution. The following sections detail the predicted proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic protons of the quinoline ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring currents. The amine protons' chemical shift can be variable and is often broad.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 7,8-Difluoroquinolin-3-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.5 - 8.7 | s | - |
| H-4 | 7.2 - 7.4 | s | - |
| H-5 | 7.6 - 7.8 | t | J(H-5, H-6) ≈ 8.0 |
| H-6 | 7.0 - 7.2 | m | J(H-6, H-5) ≈ 8.0, J(H-6, F-7) ≈ 9.0 |
| NH₂ | 4.0 - 5.5 | br s | - |
Predicted in CDCl₃ at 400 MHz.
The protons at positions 2 and 4 are singlets as they have no adjacent proton neighbors. The H-5 proton will appear as a triplet due to coupling with H-6. The H-6 proton is expected to be a multiplet due to coupling with both H-5 and the fluorine at position 7. The amine protons typically appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration.[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for 7,8-Difluoroquinolin-3-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | 145 - 148 | - |
| C-3 | 130 - 133 | - |
| C-4 | 115 - 118 | - |
| C-4a | 125 - 128 | J(C-4a, F-8) ≈ 5 |
| C-5 | 120 - 123 | J(C-5, F-7) ≈ 4 |
| C-6 | 110 - 113 | J(C-6, F-7) ≈ 20, J(C-6, F-8) ≈ 3 |
| C-7 | 150 - 153 | J(C-7, F-7) ≈ 250, J(C-7, F-8) ≈ 15 |
| C-8 | 148 - 151 | J(C-8, F-8) ≈ 245, J(C-8, F-7) ≈ 12 |
| C-8a | 135 - 138 | J(C-8a, F-8) ≈ 10 |
Predicted in CDCl₃ at 100 MHz.
The carbons directly bonded to fluorine (C-7 and C-8) will exhibit large one-bond coupling constants (¹JCF), which are characteristic of fluorinated aromatic systems.[2] Smaller two- and three-bond couplings to fluorine will also be observed for adjacent carbons.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. The chemical shifts are very sensitive to the electronic environment.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for 7,8-Difluoroquinolin-3-amine
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-7 | -130 to -135 | d | J(F-7, F-8) ≈ 20 |
| F-8 | -140 to -145 | d | J(F-8, F-7) ≈ 20 |
Predicted in CDCl₃, referenced to CFCl₃.
The two fluorine atoms are expected to show distinct signals and will be coupled to each other, resulting in a doublet for each. The chemical shifts are in the typical range for aryl fluorides.[3]
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 10-20 mg of 7,8-Difluoroquinolin-3-amine in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.
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¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A standard one-pulse experiment is usually sufficient.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 7,8-Difluoroquinolin-3-amine is expected to show characteristic absorptions for the amine N-H bonds, aromatic C-H and C=C bonds, and the C-F bonds.
Table 4: Predicted IR Absorption Bands for 7,8-Difluoroquinolin-3-amine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching (two bands for primary amine)[3] |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=C (aromatic) | 1500 - 1600 | Ring stretching |
| C-N (aromatic amine) | 1250 - 1335 | Stretching[3] |
| C-F (aryl fluoride) | 1100 - 1250 | Stretching |
| N-H (amine) | 1580 - 1650 | Bending (scissoring)[3] |
The presence of two distinct peaks in the 3300-3500 cm⁻¹ region would be a strong indication of the primary amine group. The strong absorptions due to the C-F stretching vibrations are also a key diagnostic feature.
Experimental Protocol for IR Data Acquisition
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
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Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum Data
The molecular weight of 7,8-Difluoroquinolin-3-amine (C₉H₆F₂N₂) is 180.15 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ is expected to be the base peak.
Table 5: Predicted Mass Spectrometry Data for 7,8-Difluoroquinolin-3-amine
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 181.06 | Molecular ion peak (protonated) |
| [M-NH₂]⁺ | 164.05 | Loss of the amino group |
| [M-HCN]⁺ | 153.05 | Loss of hydrogen cyanide from the quinoline ring |
The fragmentation pattern of quinolones can be complex, but key losses often involve substituents and fragmentation of the heterocyclic ring system.[4]
Experimental Protocol for MS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
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Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ ion to observe its fragmentation pattern.
Conclusion
The comprehensive spectroscopic analysis of 7,8-Difluoroquinolin-3-amine through NMR, IR, and MS provides a detailed and validated structural characterization of this important synthetic intermediate. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers in the pharmaceutical sciences to confidently identify and utilize this compound in their synthetic endeavors. The unique spectroscopic features, particularly the signatures of the fluorine and amine functionalities, are key identifiers for this molecule.
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